molecular formula C16H20N2 B14573495 2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)- CAS No. 61640-23-1

2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)-

Cat. No.: B14573495
CAS No.: 61640-23-1
M. Wt: 240.34 g/mol
InChI Key: YFKHIGRYEXUCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)- is a complex organic compound with a unique structure that combines an indole moiety with a propynylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)- typically involves the reaction of 1-methyl-1H-indole-5-carbaldehyde with N,N-diethyl-2-propynylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the propynylamine group can modulate the compound’s activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propyn-1-amine, N,N-diethyl-: A simpler analog without the indole moiety.

    2-Propyn-1-amine, N,N-dimethyl-: Another analog with dimethyl groups instead of diethyl groups.

    2-Propyn-1-amine, N,N-di-2-propynyl-: A compound with two propynyl groups attached to the nitrogen atom.

Uniqueness

2-Propyn-1-amine, N,N-diethyl-3-(1-methyl-1H-indol-5-yl)- is unique due to the presence of both the indole moiety and the propynylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61640-23-1

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N,N-diethyl-3-(1-methylindol-5-yl)prop-2-yn-1-amine

InChI

InChI=1S/C16H20N2/c1-4-18(5-2)11-6-7-14-8-9-16-15(13-14)10-12-17(16)3/h8-10,12-13H,4-5,11H2,1-3H3

InChI Key

YFKHIGRYEXUCIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC1=CC2=C(C=C1)N(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.